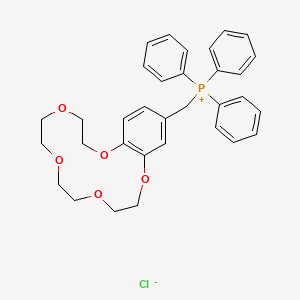

(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzyltriphenylphosphonium chloride and its derivatives has been explored in several studies. For instance, one study reports the unintentional synthesis of benzyltriphenylphosphonium chloride monohydrate during an attempt to create a silver dithiocarbamate complex . Another study details the synthesis of a benzyltriphenylphosphonium salt, providing a comprehensive analysis of its composition and structure using various analytical techniques . These studies highlight the importance of careful control of reaction conditions to obtain the desired phosphonium salts.

Molecular Structure Analysis

The molecular structure of benzyltriphenylphosphonium chloride has been determined using single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system with specific cell parameters and exhibits weak hydrogen bonding between the cation and anion . The crystal structure of related compounds, such as benzyltriphenylphosphonium bromide, has also been reported, showing the presence of Br- anions and cations in the lattice .

Chemical Reactions Analysis

The reactivity of benzyltriphenylphosphonium chloride has been explored in the context of its use as a counter-ion in the synthesis of other compounds. For example, the reaction with benzylbromide has been documented, as well as the treatment of the resulting compound with elemental bromine to obtain a derivative with Br3- anions . These studies demonstrate the versatility of benzyltriphenylphosphonium chloride in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyltriphenylphosphonium chloride are closely related to its molecular structure. The compound's crystal structure influences its hydrogen bonding capabilities, which in turn affect its solubility and melting point . Additionally, the antimicrobial activity of benzyltriphenylphosphonium salts has been evaluated, showing effectiveness against various bacterial strains, which suggests potential applications in the field of biocides .

科学的研究の応用

Synthesis and Structural Characterization

- Phosphonium salts, including triphenylphosphonium derivatives, have been synthesized and characterized for their unique structural properties. For example, benzyltriphenylphosphonium chloride monohydrate was unintentionally produced during an attempted synthesis, revealing insights into the compound's crystal structure and hydrogen bonding patterns (Ahmad, Halim, & How, 2015).

Coordination Chemistry

- The coordination chemistry of a DO3A-conjugated triphenylphosphonium (TPP) cation with diagnostically important metal ions has been explored. Complexes with metal ions such as In(III) and Ga(III) were synthesized and characterized, highlighting the potential of TPP-conjugated compounds in diagnostic applications (Yang, Li, & Liu, 2007).

Application in Organic Synthesis

- Phosphonium salts have been utilized in organic synthesis, such as in the preparation of organotrifluoroborato phosphonium ylides. These compounds serve as intermediates in the synthesis of unsaturated organotrifluoroborates, demonstrating the versatility of phosphonium salts in synthetic chemistry (Molander, Ham, & Canturk, 2007).

特性

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl(triphenyl)phosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O5P.ClH/c1-4-10-29(11-5-1)39(30-12-6-2-7-13-30,31-14-8-3-9-15-31)27-28-16-17-32-33(26-28)38-25-23-36-21-19-34-18-20-35-22-24-37-32;/h1-17,26H,18-25,27H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMPVIGGQYUWRH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCO1.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36ClO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-ylmethyl)(triphenyl)phosphonium chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)

![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)